molecular formula C28H25O5PS B11082106 1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one

1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one

Cat. No.: B11082106
M. Wt: 504.5 g/mol
InChI Key: HJYVAXNNFFMRPL-UHFFFAOYSA-N
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Description

1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one is a complex organic compound with a molecular formula of C28H25O5PS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Diphenylphosphoryl Intermediate: This step involves the reaction of diphenylphosphine oxide with an appropriate halogenated compound under controlled conditions to form the diphenylphosphoryl intermediate.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where the diphenylphosphoryl intermediate reacts with a phenol derivative.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with a suitable ketone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and sulfonyl groups, leading to the formation of corresponding oxides and sulfoxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diphenylphosphoryl oxide and sulfoxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy and sulfonyl derivatives.

Scientific Research Applications

1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-propanone: Similar in structure but lacks the diphenylphosphoryl and sulfonyl groups.

    1-(4-Methylphenyl)-2-propanone: Similar in structure but lacks the diphenylphosphoryl and phenoxy groups.

Properties

Molecular Formula

C28H25O5PS

Molecular Weight

504.5 g/mol

IUPAC Name

1-(2-diphenylphosphorylphenoxy)-3-(4-methylphenyl)sulfonylpropan-2-one

InChI

InChI=1S/C28H25O5PS/c1-22-16-18-26(19-17-22)35(31,32)21-23(29)20-33-27-14-8-9-15-28(27)34(30,24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-19H,20-21H2,1H3

InChI Key

HJYVAXNNFFMRPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)COC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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